

Strategies for minimizing erythrocyte contamination in Percoll PBMC isolation

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Compound of Interest

Compound Name: *Percoll*

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Technical Support Center: Percoll PBMC Isolation

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize erythrocyte (Red Blood Cell, RBC) contamination during Peripheral Blood Mononuclear Cell (PBMC) isolation using Percoll gradients.

Troubleshooting Guide: Minimizing Erythrocyte Contamination

High erythrocyte contamination can significantly impact downstream applications by interfering with cell counting, flow cytometry, and functional assays.^[1] This guide addresses common issues and provides actionable solutions to improve the purity of your PBMC preparations.

Issue 1: Red or Pink PBMC Pellet After Density Gradient Centrifugation

A discolored PBMC pellet is a clear indicator of significant erythrocyte contamination.^[2]

| Potential Cause | Explanation | Recommended Solution |
|-------------------------------------|--|---|
| Incorrect Temperature of Reagents | Percoll and blood samples stored at 2-8°C and not equilibrated to room temperature (18-20°C) can lead to poor separation. At colder temperatures, erythrocytes do not aggregate effectively and therefore do not sediment properly, leading to contamination of the PBMC layer. [1] [2] | Ensure that the Percoll solution, blood sample, and all buffers are at room temperature (18-20°C) before starting the isolation procedure. [1] |
| Aged Blood Sample (>24 hours) | Over time, the density of erythrocytes and granulocytes can change, leading to less effective separation and increased contamination of the PBMC layer. [3] [4] Processing blood samples older than 48 hours may require longer centrifugation times and an additional RBC lysis step. [3] | Process blood samples as fresh as possible, ideally within 6-8 hours of collection. [3] [4] [5] If processing older samples is unavoidable, be prepared for a higher likelihood of contamination and consider a post-isolation RBC lysis step as standard practice. [3] |
| Incorrect Centrifugation Parameters | Inadequate centrifugation speed or time will result in incomplete sedimentation of erythrocytes. [1] Conversely, a sudden stop (brake on) can disrupt the established layers, causing mixing and contamination. [3] | Centrifuge at the recommended speed and for the appropriate duration as specified in your protocol (e.g., 800-1000 x g for 20-30 minutes). Crucially, ensure the centrifuge brake is turned OFF during the deceleration phase after the density gradient spin. [1] |
| Improper Blood Layering Technique | Forceful or rapid layering of the diluted blood onto the Percoll gradient can cause mixing of | Gently and slowly layer the diluted blood onto the Percoll solution. You can do this by |

| | | |
|--|---|---|
| | the two layers, preventing proper separation during centrifugation. | placing the pipette tip against the inner wall of the tube just above the Percoll surface and allowing the blood to slowly run down the side. [6] |
| Incorrect Blood-to-Anticoagulant Ratio or Anticoagulant Choice | An improper ratio can lead to micro-clot formation which can trap erythrocytes and carry them into the PBMC layer. While heparin is commonly used, EDTA has been suggested to be a better choice for preventing clotting. | Ensure proper mixing of the blood with the anticoagulant immediately after collection. If issues persist, consider trying a different anticoagulant such as EDTA. |
| Disturbance During PBMC Layer Aspiration | Inaccurate or aggressive aspiration of the PBMC layer can lead to the collection of underlying erythrocytes. [2] | Carefully aspirate the PBMC layer using a sterile pipette, avoiding the erythrocyte pellet at the bottom of the tube. It is better to leave a small number of PBMCs behind than to contaminate the entire sample with RBCs. |

Issue 2: Inaccurate Cell Count Due to Erythrocyte Contamination

Erythrocytes can be mistakenly counted as PBMCs, especially when using automated cell counters, leading to incorrect cell concentrations for downstream experiments.[\[3\]](#)[\[7\]](#)

| Potential Cause | Explanation | Recommended Solution |
|---|--|---|
| Presence of Erythrocytes in the Cell Suspension | Erythrocytes, although smaller than PBMCs, can be included in the cell count, artificially inflating the number of viable cells. | To obtain an accurate PBMC count in the presence of RBCs, use a 1:1 mixture of Trypan Blue and 2% acetic acid. The acetic acid will lyse the erythrocytes, ensuring they are not counted.[3] |
| Trypan Blue Staining of Erythrocytes | It is a misconception that Trypan Blue does not stain red blood cells; they can indeed take up the dye, leading to further inaccuracies in viability assessments.[3] | For accurate viability staining in the presence of RBCs, consider using a nucleic acid-based dye combination like Acridine Orange and Propidium Iodide (or Ethidium Bromide), which will only stain nucleated cells.[4] |

Frequently Asked Questions (FAQs)

Q1: What is the most effective way to remove erythrocyte contamination after Percoll isolation?

The most common and effective method is to perform a red blood cell lysis step using an Ammonium-Chloride-Potassium (ACK) lysis buffer.[3][8] This procedure selectively lyses the contaminating erythrocytes while leaving the PBMCs intact.

Q2: Will an RBC lysis step affect the viability or function of my PBMCs?

If performed correctly, an RBC lysis step should have a minimal effect on PBMC viability and function. However, prolonged exposure to the lysis buffer can be detrimental.[9] It is crucial to follow the recommended incubation times and temperatures and to wash the PBMCs thoroughly after lysis.

Q3: Can I cryopreserve my PBMCs if they have some erythrocyte contamination?

Yes. In many cases, contaminating erythrocytes will lyse during the freeze-thaw process, so they may not be an issue in your post-thaw samples.[7] However, for applications requiring

high purity from the outset, it is best to remove the RBCs before cryopreservation.

Q4: My PBMC pellet is always red, even with fresh blood. What could be the problem?

If you have optimized your protocol for temperature, centrifugation, and handling, and you are still experiencing significant RBC contamination with fresh blood, the issue may lie with the donor's blood sample itself. Certain clinical conditions can affect the density and fragility of red blood cells. In such cases, incorporating a post-isolation RBC lysis step into your standard protocol is the most practical solution.

Q5: Is there an alternative to Percoll that might result in less RBC contamination?

Different density gradient media and isolation systems are available. A study comparing Ficoll, Cell Preparation Tubes (CPTs), and SepMate tubes found that CPT-isolated populations had higher erythrocyte contamination compared to Ficoll and SepMate-isolated populations.^[10] While Percoll was not included in this specific comparison, it highlights that the choice of method can influence the purity of the final cell preparation.

Experimental Protocols

Protocol 1: Percoll PBMC Isolation with Minimized Erythrocyte Contamination

This protocol is designed for the isolation of PBMCs from whole blood using a Percoll gradient, with specific steps to minimize RBC contamination.

Materials:

- Percoll solution (adjust to a density of 1.077 g/mL)
- Phosphate-Buffered Saline (PBS), Ca⁺⁺/Mg⁺⁺ free
- Whole blood collected in tubes with an appropriate anticoagulant (e.g., Heparin or EDTA)
- 50 mL conical tubes
- Sterile serological pipettes and transfer pipettes
- Centrifuge with a swinging-bucket rotor

Methodology:

- Preparation: Ensure all reagents and blood samples are at room temperature (18-20°C).
- Blood Dilution: Dilute the whole blood 1:1 with PBS in a 50 mL conical tube. Mix gently by inversion.
- Gradient Preparation: Carefully add 15 mL of Percoll (1.077 g/mL) to a new 50 mL conical tube.
- Layering: Slowly and gently layer the diluted blood over the Percoll. Avoid mixing the two layers by letting the blood run down the side of the tube.
- Centrifugation: Centrifuge the tubes at 800-1000 x g for 20-30 minutes at room temperature with the brake turned OFF.
- PBMC Harvest: After centrifugation, four layers should be visible: a top layer of plasma, a "buffy coat" layer of PBMCs at the plasma-Percoll interface, the Percoll layer, and a pellet of erythrocytes and granulocytes at the bottom. Carefully aspirate the PBMC layer into a new 50 mL conical tube.
- Washing: Add PBS to the harvested PBMCs to bring the volume up to 45-50 mL. Centrifuge at 300-400 x g for 10 minutes at room temperature with the brake ON.
- Final Pellet: Discard the supernatant and resuspend the PBMC pellet in your desired culture medium or buffer.

Protocol 2: Post-Isolation Erythrocyte Lysis using ACK Buffer

This protocol should be used if the PBMC pellet from Protocol 1 is visibly red or pink.

Materials:

- ACK Lysis Buffer (see recipe below)
- Phosphate-Buffered Saline (PBS), Ca⁺⁺/Mg⁺⁺ free
- 50 mL conical tubes

- Centrifuge

ACK Lysis Buffer Recipe (1X):

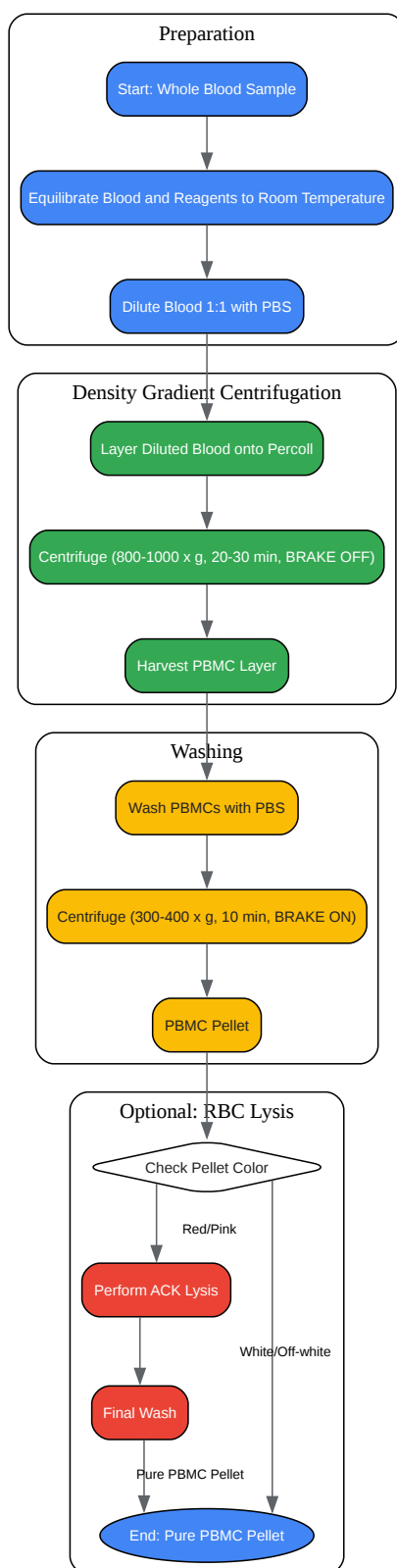
| Component | Amount for 1 L | Final Concentration |
|---|-----------------|---------------------|
| Ammonium Chloride (NH₄Cl) | 8.29 g | 0.155 M |
| Potassium Bicarbonate (KHCO ₃) | 1.0 g | 10 mM |
| EDTA | 0.037 g (37 mg) | 0.1 mM |

Dissolve in 800 mL of distilled water, adjust pH to 7.2-7.4, and bring the final volume to 1 L. Filter sterilize and store at room temperature.[\[11\]](#)[\[12\]](#)

Methodology:

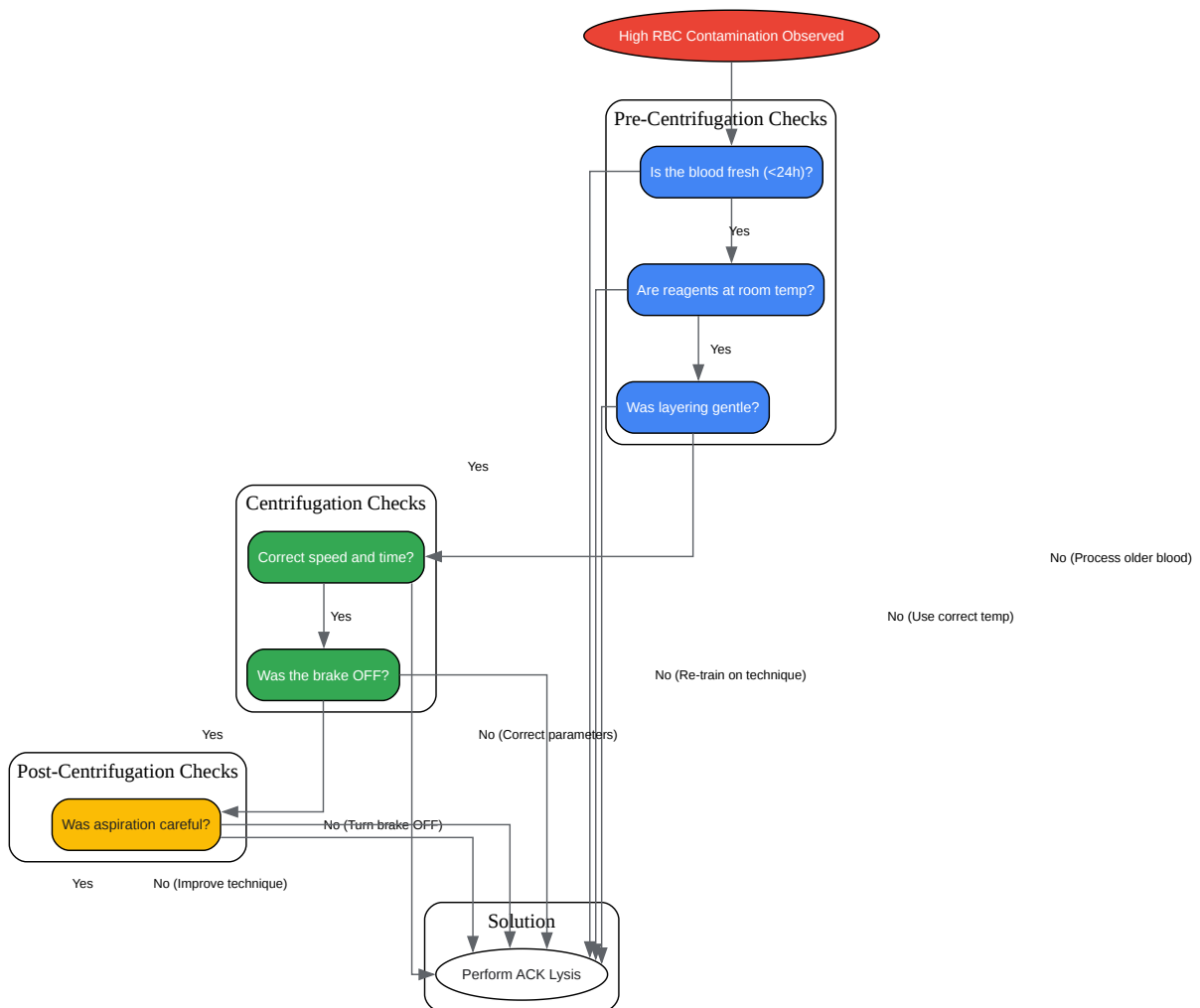
- Resuspend Pellet: After the final wash in the PBMC isolation protocol, resuspend the cell pellet in 1 mL of PBS.
- Add ACK Buffer: Add 9 mL of ACK Lysis Buffer to the cell suspension.
- Incubate: Incubate for 3-5 minutes at room temperature. Do not exceed 5 minutes as this may impact PBMC viability.[\[1\]](#)
- Stop Lysis: Add PBS to bring the volume up to 45-50 mL to stop the lysis reaction.
- Centrifuge: Centrifuge at 300-400 x g for 10 minutes at room temperature.
- Final Wash: Discard the supernatant and perform one final wash with PBS.
- Resuspend: Resuspend the final PBMC pellet in the appropriate medium for your downstream application.

Visualizations



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Caption: Experimental workflow for Percoll PBMC isolation with an optional RBC lysis step.



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